molecular formula C9H18N2O B14454776 2-Butan-2-yl-1-nitrosopiperidine CAS No. 75101-89-2

2-Butan-2-yl-1-nitrosopiperidine

Cat. No.: B14454776
CAS No.: 75101-89-2
M. Wt: 170.25 g/mol
InChI Key: MQNUPEOFCXYYCM-UHFFFAOYSA-N
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Description

2-Butan-2-yl-1-nitrosopiperidine is an organic compound that belongs to the class of nitrosamines. Nitrosamines are known for their presence in various industrial and biological contexts. This compound is characterized by a piperidine ring substituted with a nitroso group and a butan-2-yl group. The presence of the nitroso group is significant as it imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butan-2-yl-1-nitrosopiperidine typically involves the nitrosation of piperidine derivatives. One common method is the reaction of piperidine with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Butan-2-yl-1-nitrosopiperidine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Butan-2-yl-1-nitrosopiperidine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce nitroso groups into other compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Butan-2-yl-1-nitrosopiperidine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can affect cellular function. This interaction is of particular interest in cancer research, where nitrosamines are studied for their potential to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosodimethylamine: Another nitrosamine with similar chemical properties but different biological activity.

    N-Nitrosopyrrolidine: A structurally related compound with a pyrrolidine ring instead of a piperidine ring.

    N-Nitrosomorpholine: Contains a morpholine ring and exhibits different reactivity due to the presence of an oxygen atom.

Uniqueness

2-Butan-2-yl-1-nitrosopiperidine is unique due to the presence of the butan-2-yl group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other nitrosamines and contributes to its specific applications in research and industry.

Properties

CAS No.

75101-89-2

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-butan-2-yl-1-nitrosopiperidine

InChI

InChI=1S/C9H18N2O/c1-3-8(2)9-6-4-5-7-11(9)10-12/h8-9H,3-7H2,1-2H3

InChI Key

MQNUPEOFCXYYCM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CCCCN1N=O

Origin of Product

United States

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